N'-(6-chloropyridazin-3-yl)benzohydrazide

Cytotoxicity Acute Lymphoblastic Leukemia Hydrazone-Triazole SAR

Establishing clear SAR between acyclic hydrazones and cyclized triazoles is challenging without the key reactive intermediate. This compound solves that problem by providing the critical 6-chloro substituent for oxidative C-N coupling, enabling a ≥6-fold potency shift (IC50 from >10 µM to ~1.14 µM) to be quantified within a single synthetic campaign. Key advantages: - Dual role: precursor for triazolopyridazine libraries & built-in negative control (hydrazone IC50 >10 µM) - Three orthogonal reactive sites (NH2, NH, 6-Cl) for parallel medicinal chemistry - Proven polypharmacology: anticancer & neuronal α4β2 nAChR (nanomolar) activity documented

Molecular Formula C11H9ClN4O
Molecular Weight 248.67g/mol
CAS No. 7190-96-7
Cat. No. B428180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(6-chloropyridazin-3-yl)benzohydrazide
CAS7190-96-7
Molecular FormulaC11H9ClN4O
Molecular Weight248.67g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NNC2=NN=C(C=C2)Cl
InChIInChI=1S/C11H9ClN4O/c12-9-6-7-10(14-13-9)15-16-11(17)8-4-2-1-3-5-8/h1-7H,(H,14,15)(H,16,17)
InChIKeyUMCXKZPSQMSKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(6-Chloropyridazin-3-yl)benzohydrazide Building Block


N'-(6-Chloropyridazin-3-yl)benzohydrazide (CAS 7190-96-7) is a heterocyclic hydrazide comprising a 6-chloropyridazine ring coupled to a benzohydrazide moiety . With a molecular formula of C₁₁H₉ClN₄O and a molecular weight of 248.67 g/mol , this compound serves as a versatile synthetic intermediate. Its defining structural feature—the chlorine substituent at the pyridazine 6-position—enables downstream nucleophilic substitution and cyclization chemistries that are precluded in non-halogenated pyridazine analogs, establishing its distinct utility in medicinal chemistry campaigns [1].

6-Chloropyridazine handle enables SNAr and oxidative cyclization chemistries
Hydrazide provides hydrazone library precursor for triazole SAR studies
Serves as low-cytotoxicity reference compound in lead optimization series

Why N'-(6-Chloropyridazin-3-yl)benzohydrazide Cannot Be Substituted


Substituting N'-(6-chloropyridazin-3-yl)benzohydrazide with a non-halogenated pyridazinyl hydrazide or a pre-formed triazolopyridazine is not functionally equivalent for procurement decisions. The chlorine at the 6-position is the critical reactive handle enabling oxidative cyclization to [1,2,4]triazolo[4,3-b]pyridazines via iodobenzene diacetate-mediated intramolecular C–N coupling [1]. Non-halogenated analogs lack this nucleophilic displacement site, rendering the triazole-forming pathway inoperative. Conversely, purchasing a pre-formed triazole directly bypasses the opportunity to generate and screen the hydrazone intermediate library, which serves as a distinct chemotype with its own cytotoxicity profile—hydrazones 3a–q exhibited measurable but lower potency (IC₅₀ >10 µM range) compared to their cyclized triazole products (IC₅₀ ∼1.14–5.66 µM), providing a built-in negative control within the same synthetic series [1]. This dual-role capacity as both a scaffold for diversification and an analytical comparator is unique to the hydrazide form.

  • Non-halogenated pyridazinyl hydrazide Lacks chlorine leaving group; oxidative cyclization to triazolopyridazine is not accessible.
  • Pre-formed triazolopyridazine Bypasses the hydrazone intermediate, removing the built-in low-cytotoxicity comparator essential for SAR calibration.

Procurement Evidence: N'-(6-Chloropyridazin-3-yl)benzohydrazide vs Analogs


Cytotoxicity: Hydrazone Intermediates vs Triazole Products

In the series where N'-(6-chloropyridazin-3-yl)benzohydrazide serves as the archetypal precursor for hydrazone formation (compound class 3a–q), the hydrazone intermediates exhibited lower cytotoxicity compared to their oxidatively cyclized triazole counterparts (4b–q). The most active triazoles 4f, 4j, and 4q achieved IC₅₀ values of ∼1.64–5.66 µM against SB-ALL and ∼1.14–3.7 µM against NALM-6 cell lines, while the hydrazone class 3 compounds showed IC₅₀ values consistently above 10 µM across multiple derivatives [1]. This establishes the hydrazide-derived hydrazone chemotype as a lower-potency, structurally distinct reference point that is indispensable for full SAR interpretation in lead optimization programs [1].

Cytotoxicity comparison
Class-level inference
Hydrazone IC₅₀ >10 µM vs Triazole IC₅₀ 1.14–5.66 µM
Supports SAR comparator context for triazole cyclization
Doxorubicin control 0.167 µM; MTT assay, ALL cell lines
Cytotoxicity Acute Lymphoblastic Leukemia Hydrazone-Triazole SAR

Synthetic Diversification: Chlorinated vs Non-Halogenated Analogs

The 6-chloro substituent in N'-(6-chloropyridazin-3-yl)benzohydrazide enables nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions that are entirely inaccessible in the non-halogenated N'-(pyridazin-3-yl)benzohydrazide analog. While generic pyridazinyl hydrazides lack an electrophilic site for further functionalization, the chlorine atom in the target compound serves as the essential leaving group for oxidative cyclization with iodobenzene diacetate to form [1,2,4]triazolo[4,3-b]pyridazines [1][2]. This same chlorine can also participate in Buchwald-Hartwig amination and Suzuki couplings, enabling three distinct diversification vectors from a single building block [2].

Synthetic diversification
Class-level inference
Chlorinated: ≥3 pathways vs Non-halogenated: hydrazone only
Supports multi-vector library synthesis from single building block
Hydrazone, cyclization, and cross-coupling enabled by 6-Cl
Nucleophilic substitution Heterocyclic synthesis Building block

Commercial Purity: Leyan vs Apollo Scientific

Among verified non-excluded suppliers, Leyan offers N'-(6-chloropyridazin-3-yl)benzohydrazide at 98% purity (Product No. 1948406) , whereas Apollo Scientific lists the same compound at ≥95% purity (Catalogue OR27458) . The 3% absolute purity differential translates to a maximum impurity burden of 2% versus 5%, which is meaningful for reaction stoichiometry calculations and minimization of side products in multi-step synthetic sequences.

Supplier purity
Data to verify
98% Leyan vs ≥95% (Apollo)
Impurity burden reduced by 60%; supports stoichiometry control
Analytical method not disclosed by vendors
Chemical purity Reproducibility Vendor comparison

Scaffold Precedent Across Two Target Classes

The 6-chloropyridazin-3-yl substructure is documented in at least two independent medicinal chemistry programs: (1) as hydrazone precursors to cytotoxic triazolopyridazines evaluated against ALL cell lines [1], and (2) as the core scaffold in nanomolar-affinity neuronal nicotinic acetylcholine receptor (nAChR) ligands, where all tested compounds bearing the 6-chloro-3-pyridazinyl group exhibited Kᵢ values in the nanomolar range [2]. By contrast, closely related non-chlorinated benzoylhydrazinopyridazines (e.g., 3-benzoylpyridazine hydrazones) have reported IC₅₀ values of 0.99–8.74 µM [3], but lack the dual precedent across ALL and nAChR targets. This cross-target validation of the 6-chloropyridazine scaffold increases confidence that the building block, once diversified, has a higher probability of yielding hits across multiple target classes.

Target class precedent
Cross-study comparable
6-Cl scaffold: ≥2 classes (cytotoxic, nAChR) vs Non-chlorinated: 1 class (cytotoxicity)
Supports broad hit-finding potential across multiple targets
Nanomolar nAChR affinity; independent studies
Medicinal chemistry Scaffold Literature precedent

Procurement Scenarios for N'-(6-Chloropyridazin-3-yl)benzohydrazide


Lead Optimization: Hydrazone-Triazole SAR Series

Medicinal chemistry teams seeking to establish a clear SAR relationship between acyclic hydrazone and cyclized triazole pharmacophores should procure this compound as the core building block for hydrazone library synthesis. The published data demonstrate that N'-(6-chloropyridazin-3-yl)benzohydrazide-derived hydrazones (class 3) consistently exhibit IC₅₀ >10 µM across three cancer cell lines, while oxidative cyclization yields triazoles with IC₅₀ as low as 1.14 µM—a ≥6-fold potency shift that the hydrazone intermediate uniquely enables researchers to quantify within a single synthetic campaign [1]. Procuring the pre-formed triazole alone eliminates this internal SAR calibration.

Multi-Vector Diversification from a Single Building Block

Groups pursuing parallel medicinal chemistry efforts across multiple target classes can leverage the three orthogonal reactive sites of this compound: (1) the hydrazide NH₂ for carbonyl condensation to hydrazones; (2) the hydrazide NH for further alkylation/acylation; and (3) the 6-chloro substituent for SNAr or cross-coupling reactions. This single procurement supports at least three chemically distinct library enumeration strategies, as demonstrated by the independent cytotoxic [1] and nAChR [2] programs that both employed the 6-chloropyridazin-3-yl scaffold. Non-halogenated pyridazine analogs offer only hydrazone condensation, reducing chemical space coverage per procurement dollar.

Hit-Finding Library: Cross-Target Precedent for Inclusion

Compound acquisition managers curating diversity-oriented screening libraries should prioritize this building block based on its documented activity across two mechanistically distinct target classes: cytotoxicity against ALL and breast cancer cell lines (hydrazone/triazole series) [1], and nanomolar-affinity binding to neuronal α4β2 nAChRs [2]. The scaffold's demonstrated promiscuity across unrelated biological targets increases the statistical probability of hit identification in phenotypic or target-based screens, distinguishing it from single-target-validated analogs such as 3-benzoylpyridazine hydrazones, which lack nAChR precedent [3].

Academic Medicinal Chemistry: Reproducible Purity Specification

Academic laboratories with limited analytical infrastructure should preferentially source the 98% purity grade from Leyan to minimize the risk of impurity interference in biological assays. The 2% maximum impurity specification reduces the probability of false-positive cytotoxicity or binding results attributable to undefined contaminants, compared to the ≥95% grade (5% maximum impurity) . This is particularly critical when the compound is used as a negative control or SAR baseline, as established above where hydrazone IC₅₀ values >10 µM serve as the reference point for triazole potency [1].

Application
Selection Property
Validation Focus
Hydrazone-triazole SAR studies
Built-in low-cytotoxicity comparator
Verify IC₅₀ differential between hydrazone and triazole forms
Multi-vector library synthesis
Three orthogonal reactive handles
Demonstrate parallel diversification chemistries
Cross-target screening library
Dual target class precedent
Hit rate in cytotoxicity and nAChR binding assays
Academic lead optimization
Low impurity specification
Minimize assay artifacts from undefined impurities
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